molecular formula C14H16ClNO4 B6631132 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid

2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid

Cat. No. B6631132
M. Wt: 297.73 g/mol
InChI Key: PDFBPQPWWVMXFY-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid, also known as CM10, is a chemical compound that has been extensively studied for its potential applications in scientific research. CM10 is a morpholine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for investigating different biological processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. This means that 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid enhances the activity of GABA receptors by binding to a site on the receptor that is distinct from the GABA binding site.
Biochemical and Physiological Effects:
2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid has been shown to have various biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. These effects are thought to be mediated by the modulation of GABA receptor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid in lab experiments is its ability to selectively modulate GABA receptor activity, which allows for the investigation of specific biological processes. However, one of the limitations of using 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid, including the investigation of its effects on other neurotransmitter systems, such as glutamate and dopamine. Additionally, the development of more selective 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid derivatives may provide greater insight into the mechanisms of GABAergic neurotransmission and potential therapeutic applications. Finally, the use of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid in animal models of neurological disorders may provide valuable information on its potential as a treatment option.

Synthesis Methods

The synthesis of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid can be achieved through a multi-step process involving the reaction of 4-chloro-3-methylbenzoic acid with morpholine, followed by the addition of acetic anhydride and subsequent hydrolysis. The final product is obtained through purification and isolation techniques, such as column chromatography.

Scientific Research Applications

2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid has been widely used in scientific research for its ability to modulate various biological processes. One of the most significant applications of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid is in the study of GABA receptors, which are important targets for the treatment of neurological disorders such as anxiety, epilepsy, and insomnia. 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid has been shown to enhance the activity of GABA receptors, making it a valuable tool for investigating the mechanisms of GABAergic neurotransmission.

properties

IUPAC Name

2-[4-(4-chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-9-6-10(2-3-12(9)15)14(19)16-4-5-20-8-11(16)7-13(17)18/h2-3,6,11H,4-5,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFBPQPWWVMXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCOCC2CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid

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